Bis(p-aminophenoxy)dimethylsilane

Description

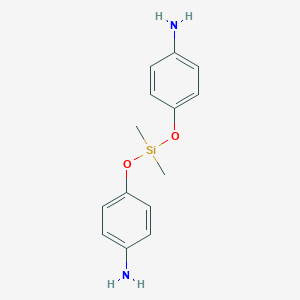

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTXQZMZTQHONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557964 | |

| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223-16-1 | |

| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-aminophenoxy)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(p-aminophenoxy)dimethylsilane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Bis(p-aminophenoxy)dimethylsilane, a key intermediate in the development of advanced polymers and potentially other specialized chemical applications.

Chemical Structure and Identification

This compound is an organosilicon compound characterized by a central dimethylsilanediyl group bonded to two p-aminophenoxy moieties.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1223-16-1[1][2][3][4] |

| Molecular Formula | C14H18N2O2Si[1][2][3] |

| Molecular Weight | 274.39 g/mol [1][2] |

| IUPAC Name | 4,4'-[(dimethylsilanediyl)bis(oxy)]dianiline[1] |

| Synonyms | Bis(4-aminophenoxy)dimethylsilane, 4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Amber to brown liquid | LookChem |

| Melting Point | 64-65 °C | [2][5] |

| Boiling Point | 195-199 °C at 0.5 mmHg; 401.632 °C at 760 mmHg | Alfa Chemistry, LookChem |

| Density | 1.15 g/cm³ | [2] |

| Flash Point | >110 °C | Hubei Co-Formula |

| Refractive Index | 1.594 | LookChem |

| Solubility | Soluble in common organic solvents | ChemBK |

| Vapor Pressure | 0 mmHg at 25°C | LookChem |

Synthesis

This compound can be synthesized via the reaction of p-aminophenol with dimethyldichlorosilane.[1] An optimized and economical process involves using benzene as a solvent and triethylamine as an acid scavenger.[1]

Diagram: Synthesis Workflow of this compound

Caption: Optimized synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the optimized synthesis method described in the literature.[1]

Materials:

-

p-Aminophenol

-

Dimethyldichlorosilane

-

Anhydrous Benzene (solvent)

-

Triethylamine (acid scavenger)

-

Three-necked flask equipped with a stirrer, dropping funnel, and condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a three-necked flask, dissolve p-aminophenol and triethylamine in anhydrous benzene.

-

While stirring, add dimethyldichlorosilane dropwise to the solution at a controlled rate.

-

After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 4 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt formed during the reaction.

-

Concentrate the filtrate using a rotary evaporator to remove the benzene solvent.

-

The resulting crude product can be further purified by recrystallization or other suitable purification techniques.

Spectroscopic Characterization

The structure of this compound is typically confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 3: Spectroscopic Data

| Technique | Key Observations |

| FT-IR | The formation of Si-O bonds is confirmed by the presence of characteristic asymmetrical stretching vibrations.[6] |

| ¹H-NMR | The ¹H-NMR spectrum is expected to show characteristic chemical shifts for the Si-CH₃ protons, the amine (NH₂) protons, and the aromatic protons on the phenoxy rings. |

Applications

This compound is primarily utilized as a monomer or an intermediate in the synthesis of high-performance polymers, particularly polyimides and other silicon-containing polymers.[5] The incorporation of the flexible dimethylsiloxane linkage can improve the processability and toughness of the resulting polymers while maintaining good thermal stability. These polymers find applications in industries requiring materials with high heat resistance, such as aerospace and electronics.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. Bis(4-aminophenoxy)dimethylsilane | CymitQuimica [cymitquimica.com]

- 4. This compound | 1223-16-1 [chemicalbook.com]

- 5. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Bis(p-aminophenoxy)dimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bis(p-aminophenoxy)dimethylsilane, a key monomer utilized in the development of high-performance polymers. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow. The information is intended to serve as a valuable resource for researchers and professionals in materials science and polymer chemistry. While primarily a monomer for materials applications, its potential as an intermediate in the synthesis of novel compounds for various fields is also implicitly highlighted.

Introduction

This compound is a silicon-containing diamine that serves as a crucial building block in the synthesis of advanced polymers such as polyimides and bismaleimide (BMI) resins. The incorporation of a flexible dimethylsiloxane linkage into the polymer backbone can impart desirable properties, including enhanced thermal stability, improved processability, and increased toughness. This guide details the chemical synthesis of this compound from p-aminophenol and dimethyldichlorosilane, focusing on an optimized and efficient laboratory-scale procedure.

Reaction Scheme

The synthesis of this compound from p-aminophenol proceeds via a nucleophilic substitution reaction. Two molecules of p-aminophenol react with one molecule of dimethyldichlorosilane in the presence of an acid scavenger, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction:

2-(p-H₂N-C₆H₄-OH) + (CH₃)₂SiCl₂ + 2 R₃N → (p-H₂N-C₆H₄-O)₂Si(CH₃)₂ + 2 R₃N·HCl

Experimental Protocols

Several methods for the synthesis of this compound have been reported, varying in solvents, acid scavengers, and reaction conditions.[1] The following protocol is based on an optimized procedure that has been identified as the most economical and reasonable process.[1]

Materials and Equipment

-

Reactants:

-

p-Aminophenol

-

Dimethyldichlorosilane

-

-

Reagents:

-

Triethylamine (acid scavenger)

-

-

Solvents:

-

Benzene (anhydrous)

-

Petroleum ether

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Recrystallization apparatus

-

Vacuum oven

-

Optimized Synthesis Procedure[1]

-

Reaction Setup: In a 250 ml three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.9 g (0.1 mol) of p-aminophenol in 80 ml of anhydrous benzene.

-

Addition of Triethylamine: To this solution, add triethylamine which acts as an acid scavenger.

-

Addition of Dimethyldichlorosilane: While stirring the mixture, slowly add a solution of dimethyldichlorosilane (in a 1:2.05 molar ratio of p-aminophenol to dimethyldichlorosilane) dropwise using the dropping funnel.

-

Reaction: Heat the reaction mixture to 40°C and maintain this temperature for 4 hours with continuous stirring.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated using a rotary evaporator to remove the benzene.

-

-

Purification:

-

The crude product is purified by recrystallization.

-

Dissolve the residue in a heated mixture of benzene and petroleum ether.

-

Allow the solution to cool to induce crystallization.

-

Collect the crystals by filtration and dry them in a vacuum oven.

-

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported synthetic routes for this compound.

| Parameter | Optimized Process[1] | Alternative Process 1[2] | Alternative Process 2[2] |

| Starting Material | p-Aminophenol | p-Aminophenol | 4-Acetamidophenol |

| Solvent | Benzene | Tetrahydrofuran/Toluene | - |

| Acid Scavenger | Triethylamine | Triethylamine | Pyridine |

| Temperature (°C) | 40 | 70 (reflux) | - |

| Time (h) | 4 | 6 | - |

| Yield (%) | - | 41.25 | 32.67 |

| Melting Point (°C) | 58.5 - 63.8 | - | - |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₂Si | [3] |

| Molecular Weight | 274.39 g/mol | [3] |

| Appearance | Brown-yellow crystals | [2] |

| Melting Point | 65 °C | |

| Boiling Point | 195 °C | |

| Flash Point | 110 °C | |

| Purity | >98% (commercially available) | [4] |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the optimized synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications and Relevance

This compound is primarily used as a monomer in the synthesis of high-performance polymers. Its difunctional amine groups allow it to react with various co-monomers, such as dianhydrides or bismaleimides, to form long-chain polymers. The incorporation of the dimethylsiloxane unit into the polymer backbone imparts several beneficial properties:

-

Increased Flexibility and Toughness: The flexible Si-O-C linkages lower the glass transition temperature and improve the impact strength of the resulting polymers.

-

Enhanced Thermal Stability: The inherent stability of the siloxane bond contributes to the overall thermal and oxidative stability of the polymers.

-

Improved Solubility and Processability: The presence of the dimethylsilyl group can disrupt polymer chain packing, leading to better solubility in organic solvents and lower melt viscosity, which facilitates processing.

These properties make polymers derived from this compound suitable for applications in high-temperature adhesives, composite matrices for the aerospace industry, and flexible electronics. While direct applications in drug development or signaling pathway research have not been identified, its role as a versatile chemical intermediate suggests potential for its use in the synthesis of more complex molecules with biological activity, an area that remains to be explored.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 4,4'-(Dimethylsilylene)bis(oxy)dianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Dimethylsilylene)bis(oxy)dianiline, also known by its common name Bis(p-aminophenoxy)dimethylsilane, is an organosilicon compound with the IUPAC name 4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline[1][2]. This molecule incorporates a flexible dimethylsilane core functionalized with two p-aminophenoxy groups. While its primary applications to date have been in the field of materials science, particularly in the synthesis of high-performance polymers like polyimides, its structural motifs—the aminophenoxy group and the organosilane core—suggest potential, yet largely unexplored, applications in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and a forward-looking perspective on its potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,4'-(Dimethylsilylene)bis(oxy)dianiline is presented in the table below. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | [1][2] |

| Other Names | This compound, 4,4'-(Dimethylsilylene)bis(oxy)dianiline | [1][2] |

| CAS Number | 1223-16-1 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₂Si | [1][2] |

| Molecular Weight | 274.39 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 64 °C | |

| Boiling Point | 195-199 °C at 0.5 mmHg | |

| Flash Point | >110 °C | |

| Density | 1.149 g/cm³ (Predicted) |

Synthesis of 4,4'-(Dimethylsilylene)bis(oxy)dianiline

The synthesis of 4,4'-(Dimethylsilylene)bis(oxy)dianiline has been explored through various methods, with a focus on optimizing the process for efficiency and cost-effectiveness. Research indicates that the most economical and reasonable process involves the reaction of p-aminophenol with dimethyldichlorosilane.[1]

Optimized Experimental Protocol

-

Reactants : p-Aminophenol and dimethyldichlorosilane.

-

Solvent : Benzene.

-

Acid Scavenger : Triethylamine.

-

Reaction Temperature : 40°C.

-

Reaction Time : 4 hours.

The triethylamine is crucial for neutralizing the hydrochloric acid byproduct formed during the reaction. The final product is typically purified by recrystallization.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 4,4'-(Dimethylsilylene)bis(oxy)dianiline.

Potential Applications in Drug Development and Future Research Directions

Currently, there is no direct evidence in the scientific literature detailing the biological activity or therapeutic applications of 4,4'-(Dimethylsilylene)bis(oxy)dianiline. However, the structural components of the molecule provide a basis for postulating its potential in drug discovery.

The Role of the Aminophenoxy Moiety

The aminophenoxy moiety is a recognized pharmacophore in medicinal chemistry. Various derivatives containing this functional group have demonstrated significant biological activities, including anticancer properties. For instance, certain aminophenol analogues have been shown to induce apoptosis in cancer cell lines, with their efficacy being dependent on the nature of the side chains attached to the aminophenol group[3]. Furthermore, flavone derivatives incorporating a 4-aminophenoxy moiety have exhibited selective anticancer activity against non-small cell lung cancer cells by inducing apoptosis and cell cycle arrest[4]. These findings suggest that the two aminophenoxy groups in 4,4'-(Dimethylsilylene)bis(oxy)dianiline could potentially interact with biological targets.

The Influence of the Organosilicon Core

The incorporation of silicon into organic molecules is a strategy employed in medicinal chemistry to modulate their physicochemical and pharmacological properties[5]. The substitution of a carbon atom with a silicon atom can lead to:

-

Enhanced Lipophilicity : This can improve membrane permeability and cellular uptake.

-

Altered Metabolic Stability : The Si-C bond can be more stable to metabolic degradation than a C-C bond in certain enzymatic systems, potentially leading to a longer biological half-life.

-

Modified Bonding Geometry : The longer bond lengths of silicon compared to carbon can alter the overall conformation of a molecule, potentially leading to novel interactions with biological targets.

Organosilicon compounds have been investigated for various therapeutic applications, including as anticancer agents[6]. The dimethylsilane linker in 4,4'-(Dimethylsilylene)bis(oxy)dianiline provides a flexible spacer between the two aminophenoxy units, which could allow for optimal positioning to interact with target proteins or receptors.

Postulated Biological Signaling Pathway Involvement

Given the anticancer activity of some aminophenoxy derivatives, it is plausible that if 4,4'-(Dimethylsilylene)bis(oxy)dianiline were to exhibit such properties, it might modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways. These pathways are frequently dysregulated in cancer and are common targets for anticancer drugs[7].

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a generalized representation of the PI3K/Akt signaling pathway, which is a potential, though unconfirmed, target for compounds containing the aminophenoxy pharmacophore. It is important to note that this is a hypothetical mechanism and has not been experimentally validated for 4,4'-(Dimethylsilylene)bis(oxy)dianiline.

Conclusion

4,4'-(Dimethylsilylene)bis(oxy)dianiline is a readily synthesizable organosilicon compound with well-defined chemical and physical properties. While its current applications are in materials science, its chemical structure, featuring two aminophenoxy pharmacophores and a flexible silane linker, presents an intriguing scaffold for drug discovery. The documented anticancer activities of various aminophenoxy derivatives, coupled with the known benefits of silicon incorporation in medicinal chemistry, suggest that this compound and its analogues warrant investigation for potential therapeutic applications. Future research should focus on the synthesis of a library of related compounds and their systematic evaluation in a range of biological assays to explore their potential as novel drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Bis(p-aminophenoxy)dimethylsilane

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(p-aminophenoxy)dimethylsilane, tailored for researchers, scientists, and professionals in drug development and materials science. This document consolidates key data, outlines experimental protocols, and visualizes synthetic pathways to facilitate a deeper understanding of this versatile compound.

Core Physical and Chemical Properties

This compound, with the CAS Number 1223-16-1, is an organosilane compound recognized for its role as a crucial intermediate in the synthesis of advanced polymers, particularly polyimides.[1] Its unique structure, combining flexible siloxane linkages with reactive amine functionalities, imparts desirable properties to the resulting materials.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₂Si | [2][3][4] |

| Molecular Weight | 274.39 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [5][6] |

| Melting Point | 64 - 65 °C | [3][5][7][8] |

| Boiling Point | 195 °C @ 0.5 mmHg; 401.632 °C @ 760 mmHg | [3][5][7][8] |

| Density | 1.15 g/mL | [3][5][7] |

| Flash Point | 110 °C (closed cup); 196.7 °C | [3][5][7][8] |

| Refractive Index | 1.594 @ 25°C | [1][7] |

| Solubility | Soluble in common organic solvents like ethanol and ethyl acetate. Reacts slowly with water. | [5][6] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| FT-IR | Presence of Si-O asymmetrical stretching confirms the formation of Si-O bonds. | [9] |

| ¹H-NMR | Chemical shifts observed at 0.21-0.23 ppm (Si-CH₃), 3.36-3.52 ppm (amine protons), and 6.51 ppm and 6.68 ppm (aromatic protons as doublets). | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of an aminophenol derivative with a dichlorodimethylsilane. Several synthetic routes have been explored to optimize yield and purity.

Optimized Synthesis Protocol

An economical and efficient process for synthesizing this compound involves the reaction of p-aminophenol with dimethyldichlorosilane in the presence of triethylamine as an acid scavenger and benzene as the solvent.[9][10]

Experimental Workflow:

Caption: Optimized synthesis workflow for this compound.

Detailed Methodology:

-

Reaction Setup: In a reaction vessel, dissolve p-aminophenol in benzene.

-

Addition of Reagents: While stirring, add triethylamine to the solution. Subsequently, add dimethyldichlorosilane dropwise to the mixture. The molar ratio of p-aminophenol to dimethyldichlorosilane is typically 1:2.05.[9]

-

Reaction Conditions: Maintain the reaction temperature at 40°C and continue stirring for 4 hours.[9][10]

-

Work-up: After the reaction is complete, the resulting mixture contains the desired product along with triethylamine hydrochloride precipitate.

-

Purification: The product is purified by recrystallization from a mixed solvent system of benzene and petroleum ether.[9] This step is crucial for obtaining a high-purity product.

Chemical Reactivity and Applications

The primary chemical reactivity of this compound stems from the nucleophilic amino groups and the central silane moiety. These reactive sites make it a valuable monomer for polymerization reactions.

Polymer Synthesis

This compound serves as a key building block in the synthesis of silicon-containing polyimides and other high-performance polymers.[10] The incorporation of the dimethylsiloxane unit into the polymer backbone enhances properties such as thermal stability, flame retardancy, and processability.

The general polymerization pathway involves the reaction of the diamine (this compound) with a dianhydride to form a polyamic acid, which is then chemically or thermally cyclized to the final polyimide.

Caption: General polymerization pathway to silicon-containing polyimides.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[6] Store in a cool, dry place away from incompatible materials.

References

- 1. sisib.com [sisib.com]

- 2. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. Bis(4-aminophenoxy)dimethylsilane | CymitQuimica [cymitquimica.com]

- 5. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis of this compound(p-APDS) and its Process Optimization | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

Solubility of Bis(p-aminophenoxy)dimethylsilane in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of bis(p-aminophenoxy)dimethylsilane in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and a workflow for its synthesis.

Qualitative Solubility Data

| Organic Solvent | Solubility | Source |

| Ethanol | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Benzene | Soluble (used as a solvent in its synthesis) | [2] |

Experimental Protocol for Solubility Determination

While specific experimental data for the solubility of this compound is not available, the following is a general and adaptable protocol for the quantitative determination of the solubility of a solid organic compound in an organic solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of a solid organic compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Simpler Method):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely evaporated, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Instrumental Analysis (More Precise Method):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the compound in the saturated solution.

-

Construct a calibration curve from the standard solutions to calculate the concentration of the diluted sample.

-

From the dilution factor, calculate the original concentration of the saturated solution, which represents the solubility.

-

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of p-aminophenol with dimethyldichlorosilane in the presence of a base, such as triethylamine, using benzene as a solvent.[2] A generalized workflow for this synthesis is presented below.

Caption: Synthesis workflow for this compound.

Disclaimer: No information on signaling pathways involving this compound was identified in the reviewed literature. The provided synthesis workflow is a generalized representation and should be adapted with appropriate safety precautions and laboratory techniques.

References

Technical Guide: Physicochemical Properties of Bis(p-aminophenoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the melting and boiling points of Bis(p-aminophenoxy)dimethylsilane (CAS No. 1223-16-1). The information is compiled from various sources to offer a comprehensive summary for research and development applications.

Physical and Chemical Properties

This compound is an organosilicon compound with the chemical formula C14H18N2O2Si.[1][2] It is recognized for its utility as an intermediate in the synthesis of various silicone compounds and pharmaceuticals.[3]

Melting and Boiling Points

There is a notable variance in the reported melting and boiling points for this compound across different suppliers and studies. This discrepancy may be attributed to differences in purity, experimental conditions, and measurement techniques. The following table summarizes the available data.

| Property | Value | Pressure | Source |

| Melting Point | 65 °C | Not Specified | [3] |

| 64 °C | Not Specified | [4][5][6][7] | |

| 58.5-63.8 °C | Not Specified | [8] | |

| -8 °C | Not Specified | [9] | |

| Boiling Point | 401.632 °C | 760 mmHg | [5][6] |

| 225-226 °C | Not Specified | [9] | |

| 195-199 °C | 0.5 mmHg | [4][7] | |

| 195 °C | Not Specified | [3] |

Experimental Protocol: Synthesis and Melting Point Determination

A documented synthesis of this compound provides insight into the conditions under which its melting point was determined.[8][10]

Synthesis: The compound was prepared by reacting p-aminophenol and dimethyldichlorosilane (in a 1:2.05 molar ratio) in the presence of triethylamine as an acid scavenger and benzene as the solvent. The reaction was carried out at 40°C for 4 hours.[8][10]

Purification: Following the reaction, the mixture was filtered, and the filtrate was concentrated using a rotary evaporator. The resulting residue was dissolved in a mixed solvent of petroleum ether and benzene (4:6 volume ratio). The final product was obtained through crystallization at a temperature of 2-5°C.[8]

Melting Point Measurement: The melting point of the purified product was determined to be in the range of 58.5-63.8°C.[8] The structure of the synthesized compound was confirmed using FT-IR and ¹H-NMR spectroscopy in addition to the melting point analysis.[10]

State Transition Diagram

The following diagram illustrates the physical state of this compound at different temperatures, based on the more frequently cited melting point around 64°C and the boiling point at standard atmospheric pressure.

References

- 1. This compound | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(4-aminophenoxy)dimethylsilane | CymitQuimica [cymitquimica.com]

- 3. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis of this compound(p-APDS) and its Process Optimization | Scientific.Net [scientific.net]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

Spectral Analysis of Bis(p-aminophenoxy)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Bis(p-aminophenoxy)dimethylsilane, a versatile organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral properties, along with standardized experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

IUPAC Name: 4,4'-[(Dimethylsilylene)bis(oxy)]dianiline[1] Molecular Formula: C₁₄H₁₈N₂O₂Si[1] Molecular Weight: 274.39 g/mol [1] CAS Number: 1223-16-1[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Below are the summarized ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.0 | Singlet | 6H | Si-CH ₃ |

| 6.8 - 8.3 | Multiplet | 8H | Aromatic Protons |

| ~ 3.4 (broad) | Singlet | 4H | -NH ₂ |

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The broadness of the amine proton signal is due to hydrogen bonding and exchange.

¹³C NMR Spectral Data

Detailed experimental ¹³C NMR data for this compound is not extensively reported in the available literature. However, based on the chemical structure, the following chemical shift ranges can be anticipated:

| Chemical Shift (ppm) | Assignment |

| ~ 0 | Si-C H₃ |

| 115 - 125 | Aromatic C H ortho to -O-Si |

| 118 - 128 | Aromatic C H ortho to -NH₂ |

| 140 - 150 | Aromatic C bearing -NH₂ |

| 150 - 160 | Aromatic C bearing -O-Si |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound. The key vibrational frequencies are summarized below.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine) |

| 3050 - 3000 | Medium | C-H stretching (aromatic) |

| 2960 - 2850 | Medium | C-H stretching (aliphatic, Si-CH₃) |

| 1600 - 1450 | Strong | C=C stretching (aromatic ring) |

| 1260 - 1200 | Strong | Si-CH₃ bending[3] |

| 1100 - 1000 | Strong | Si-O-C stretching (asymmetric) |

| 950 - 900 | Strong | Si-O-Ph stretching[3] |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a DTGS detector

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of the pure KBr pellet or ambient air should be collected as a background.

Synthesis Workflow

The synthesis of this compound typically involves the reaction of p-aminophenol with dimethyldichlorosilane.[4] The general workflow for this synthesis is illustrated below.

Caption: A simplified workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Safety and Hazards of Bis(p-aminophenoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for Bis(p-aminophenoxy)dimethylsilane (CAS No. 1223-16-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is an organosilane compound. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₂Si | [1][2] |

| Molecular Weight | 274.39 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 64-65°C | [3] |

| Boiling Point | 195°C @ 0.5 mmHg | [3] |

| Flash Point | >110°C | [3] |

| Density | 1.15 g/cm³ (Predicted) | [3] |

| Solubility | Reacts slowly with water. Soluble in some organic solvents. |

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Irritant | Warning |

Source:[1]

Primary Hazards:

Toxicological Information

For the broader class of organosilicon compounds (silanes and siloxanes), toxicological profiles can vary widely. Some siloxanes are noted for their potential as endocrine disruptors and persistence in the environment.[1] While direct extrapolation is not possible, this highlights the importance of handling all organosilicon compounds with appropriate safety precautions.

Experimental Protocols

Detailed experimental protocols for the safety and hazard assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for assessing skin and eye irritation. These in vitro methods are designed to replace traditional animal testing.

Example of a Standard In Vitro Skin Irritation Test Protocol (Based on OECD TG 439):

-

Test System: Reconstructed human epidermis (RhE) tissue model.

-

Procedure:

-

A small amount of the test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After incubation, the test substance is removed by rinsing.

-

The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Viability Assessment:

-

Cell viability is measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.

-

-

Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.

Handling, Storage, and First Aid

Safe Handling:

-

Wear suitable protective equipment, including protective gloves, eye protection, and protective clothing.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Prevent the dispersion of dust.[5]

-

Wash hands and face thoroughly after handling.[5]

-

Use a local exhaust if dust or aerosol will be generated.[5]

Storage:

-

Keep container tightly closed.[5]

-

Store in a cool, dark, and well-ventilated place.[5]

-

Store away from incompatible materials such as oxidizing agents.[5]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[5]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[5]

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable extinguishing media: Dry chemical, foam, water spray, carbon dioxide.[5]

-

Specific hazards: The substance may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon oxides and nitrogen oxides.[5]

Accidental Release Measures:

-

Use personal protective equipment.[5]

-

Keep people away from and upwind of the spill/leak.[5]

-

Prevent the product from entering drains.[5]

-

For solids, sweep up the dust to collect it into an airtight container, taking care not to disperse it.[5]

-

Dispose of the collected material in accordance with appropriate laws and regulations.[5]

Logical Workflow for Safety and Hazard Management

The following diagram illustrates the logical workflow for managing the safety and hazards associated with this compound, from initial identification to emergency response.

Caption: Logical workflow for the safe handling and management of this compound.

References

Commercial Suppliers and Technical Profile of Bis(p-aminophenoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(p-aminophenoxy)dimethylsilane (CAS No. 1223-16-1) is a specialized organosilane compound. Its chemical structure features a central dimethylsilane core bonded to two p-aminophenoxy groups. This unique arrangement imparts a combination of properties derived from both the flexible siloxane linkage and the reactive amine functionalities of the aromatic rings. Primarily utilized in the field of materials science, this compound serves as a key monomer in the synthesis of high-performance polymers, particularly polyimides. While its role as an intermediate in the manufacturing of various silicone compounds and potentially pharmaceuticals is noted, its direct application in biological signaling pathways is not substantially documented in current scientific literature.[1][2] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and established synthesis protocols.

Commercial Availability

A range of chemical suppliers offer this compound, catering to both research and industrial scale requirements. The purity levels typically range from 97% to 99.8%. Pricing and packaging vary by supplier.

| Supplier | Purity | Available Quantities | Country |

| Hubei Co-Formula Material Tech Co.,Ltd. | Information not available | Industrial Scale | China |

| Alfa Chemistry | Research Grade | 10 g, 100 g | USA |

| ChemicalBook | ≥99%, 99.8% | Inquire for details | China |

| ALFA CHEMICAL | 97% Min. | Inquire for details | China |

| Echemi | Information not available | Inquire for details | China |

| LookChem | Information not available | 1 g, 2 g, 5 g, 10 g, 25 g | USA/China |

| Orion Cientific (Laibo Chem) | Information not available | 5 g | Spain |

| CymitQuimica (Fluorochem) | 98% | Inquire for details | Spain |

| Shanghai Worldyang Chemical Co.,Limited | Information not available | Inquire for details | China |

| SiSiB Silicones | Information not available | 100ml, 250ml, 500ml, 1000ml, 210L drum, 1000L IBC | China |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are critical for its application in polymer synthesis and for predicting its behavior in various chemical processes.

| Property | Value |

| CAS Number | 1223-16-1 |

| Molecular Formula | C14H18N2O2Si |

| Molecular Weight | 274.39 g/mol |

| Melting Point | 64 °C |

| Boiling Point | 195-199 °C @ 0.5 mmHg; 401.632 °C @ 760 mmHg |

| Density | ~1.15 g/cm³ |

| Appearance | Amber to brown liquid or solid |

Experimental Protocols

Synthesis of this compound

A common and economical method for the synthesis of this compound involves the reaction of p-aminophenol with dimethyldichlorosilane.[1] The following protocol is based on an optimized process described in the literature.

Materials:

-

p-Aminophenol

-

Dimethyldichlorosilane

-

Triethylamine (as an acid scavenger)

-

Benzene (as a solvent)

Procedure:

-

In a reaction vessel, dissolve p-aminophenol in benzene.

-

Add triethylamine to the solution. This will act as a base to neutralize the HCl byproduct.

-

Slowly add dimethyldichlorosilane to the mixture while stirring.

-

Maintain the reaction temperature at 40°C.

-

Continue the reaction for 4 hours.

-

After the reaction is complete, the product, this compound, can be isolated and purified using standard laboratory techniques such as filtration to remove triethylamine hydrochloride salt, followed by solvent evaporation and potentially recrystallization or distillation.

Characterization: The structure and purity of the synthesized product can be confirmed using the following analytical techniques:

-

Melting Point Apparatus: To determine the melting point.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the proton environment in the molecular structure.

Applications in Materials Science

The primary application of this compound is as a diamine monomer in the synthesis of silicon-containing polyimides.[1] Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of a flexible dimethylsiloxane linkage into the polyimide backbone can enhance properties such as:

-

Improved solubility

-

Lower dielectric constant

-

Increased flexibility

-

Enhanced processability

The synthesis of polyimides from this monomer typically follows a two-step process:

-

Poly(amic acid) formation: Reaction of the diamine, this compound, with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at ambient temperature to form the soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclization, which involves the elimination of water.

Signaling Pathways and Drug Development

The prompt requested information on signaling pathways related to this compound. However, based on the available scientific and commercial literature, this compound is primarily used in materials science and polymer chemistry. There is no significant evidence to suggest its direct involvement in biological signaling pathways or as a primary active pharmaceutical ingredient in drug development. Its mention in the context of "pharmaceuticals" likely refers to its potential use as an intermediate in the synthesis of more complex molecules or as a component in drug delivery systems or medical devices due to the biocompatibility of some polysiloxanes. Researchers in drug development should be aware of this distinction.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Logical flow for the synthesis of polyimides.

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using Bis(p-aminophenoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of flexible siloxane linkages into the rigid polyimide backbone, through the use of organosilicon diamines like Bis(p-aminophenoxy)dimethylsilane, can enhance solubility and processability without significantly compromising their desirable properties. These modified polyimides are of great interest in various fields, including microelectronics, aerospace, and biomedical applications, where materials with tailored properties are essential.

This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound as a key monomer.

General Synthesis Approach: Two-Step Polycondensation

The most common method for synthesizing polyimides from diamines and dianhydrides is a two-step process.[2] This involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step (imidization) to form the final polyimide.[2]

Step 1: Poly(amic acid) Formation In this step, a diamine, such as this compound, reacts with a tetracarboxylic dianhydride in a polar aprotic solvent at room temperature. The reaction is a nucleophilic addition of the amine groups to the carbonyl groups of the anhydride, resulting in the formation of a high molecular weight poly(amic acid) solution.

Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and heated at elevated temperatures to induce cyclization and removal of water.

-

Chemical Imidization: This method involves the use of dehydrating agents and catalysts at lower temperatures to achieve cyclization.

Experimental Protocols

Protocol 1: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes the synthesis of a polyimide via a two-step thermal imidization process.

Materials:

-

This compound (p-APDS)

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

Part A: Synthesis of Poly(amic acid) (PAA)

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) to achieve a desired concentration (e.g., 15-20 wt% solids).

-

Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.

-

Gradually add an equimolar amount of solid pyromellitic dianhydride (PMDA) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[3]

Part B: Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.

-

Place the glass plate in a vacuum oven and cure the film using a staged heating program:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour[4]

-

-

After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Protocol 2: Synthesis of Polyimide from this compound and 4,4'-Oxydiphthalic Anhydride (ODPA)

This protocol follows a similar two-step thermal imidization procedure.

Materials:

-

This compound (p-APDS)

-

4,4'-Oxydiphthalic anhydride (ODPA)

-

N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

Part A: Synthesis of Poly(amic acid) (PAA)

-

In a flask equipped for mechanical stirring under a nitrogen atmosphere, dissolve a precise quantity of this compound in anhydrous N-methyl-2-pyrrolidone (NMP).

-

Once a homogenous solution is obtained, add an equimolar amount of 4,4'-oxydiphthalic anhydride (ODPA) in portions to the solution while stirring.

-

Allow the reaction to proceed at room temperature for 24 hours under nitrogen, resulting in a viscous poly(amic acid) solution.

Part B: Thermal Imidization

-

Pour the poly(amic acid) solution onto a glass substrate and spread it evenly.

-

Thermally cure the film in a programmable oven with the following temperature profile under a nitrogen atmosphere:

-

80°C for 2 hours

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 30 minutes

-

-

After the oven has cooled down, the flexible polyimide film can be removed from the substrate.

Data Presentation: Representative Properties of Siloxane-Containing Polyimides

The following tables summarize typical quantitative data for polyimides synthesized from this compound and various dianhydrides. The exact values can vary depending on the specific reaction conditions and the dianhydride used.

Table 1: Thermal Properties

| Polyimide System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) (in N2) |

| p-APDS / PMDA | 250 - 280 | > 450 |

| p-APDS / ODPA | 230 - 260 | > 480 |

| p-APDS / BTDA* | 240 - 270 | > 470 |

*BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride

Table 2: Mechanical Properties of Polyimide Films

| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| p-APDS / PMDA | 80 - 110 | 2.0 - 3.0 | 5 - 10 |

| p-APDS / ODPA | 90 - 120 | 1.8 - 2.8 | 10 - 20 |

| p-APDS / BTDA | 85 - 115 | 1.9 - 2.9 | 7 - 15 |

Visualizations

Caption: Workflow for the two-step synthesis of polyimides.

Caption: General chemical reaction for polyimide synthesis.

References

Application Notes: Synthesis of Silicon-Containing Polyimides Using Bis(p-aminophenoxy)dimethylsilane

Introduction

Silicon-containing polyimides are a class of high-performance polymers that garner significant interest due to their unique combination of properties. The incorporation of flexible siloxane linkages, such as those provided by Bis(p-aminophenoxy)dimethylsilane (p-APDS), into the rigid polyimide backbone can impart several desirable characteristics. These include enhanced solubility, improved processability, lower dielectric constants, and increased thermal stability.[1] Aromatic polyimides are known for their excellent mechanical and thermal properties, but their applications can be limited by poor solubility and high processing temperatures.[2] The introduction of a dimethylsiloxane group disrupts chain packing and increases segmental mobility, which helps to overcome these limitations without significantly compromising the material's high-temperature performance.[1]

These modified polyimides are promising materials for advanced applications in the microelectronics industry as interlayer dielectrics, in aerospace for high-temperature composites, and for gas separation membranes.[3] The conventional method for synthesizing these polymers is a two-step process involving the initial formation of a soluble poly(amic acid) precursor, followed by thermal or chemical cyclodehydration to form the final polyimide.[4][5]

Chemical Synthesis Pathway

The synthesis of polyimides from this compound and an aromatic dianhydride, such as Pyromellitic Dianhydride (PMDA), follows a two-step polycondensation reaction.

Experimental Protocols

This section provides a representative protocol for the synthesis and characterization of a silicon-containing polyimide film. The procedure is based on the conventional two-step method for polyimide synthesis.[6][7]

Protocol 1: Synthesis of Poly(amic acid) (PAA)

Materials and Equipment:

-

This compound (p-APDS)

-

Pyromellitic Dianhydride (PMDA) (or other aromatic dianhydrides like BTDA or 6FDA)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

-

Drying tube

Procedure:

-

Monomer Preparation: Dry the p-APDS and PMDA monomers in a vacuum oven at their respective appropriate temperatures before use to remove any moisture.

-

Reaction Setup: Assemble a three-necked flask with a mechanical stirrer and a nitrogen inlet/outlet protected by a drying tube. Purge the flask with dry nitrogen to establish an inert atmosphere.

-

Diamine Dissolution: In the reaction flask, dissolve an equimolar amount of this compound in anhydrous DMAc to achieve a solid content of approximately 15-20 wt%. Stir the mixture under a gentle nitrogen flow until the diamine is completely dissolved.

-

Dianhydride Addition: Gradually add an equimolar amount of the aromatic dianhydride (e.g., PMDA) powder to the stirred diamine solution in small portions over 30-60 minutes. Maintain the temperature at room temperature.

-

Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed, resulting in a transparent, viscous solution.[6]

Protocol 2: Preparation of Polyimide Film via Thermal Imidization

Materials and Equipment:

-

Poly(amic acid) solution from Protocol 1

-

Clean glass plates

-

Doctor blade or spin coater

-

Programmable vacuum oven

Procedure:

-

Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade or spin coater to ensure a uniform thickness.

-

Solvent Removal: Place the cast film in a dust-free environment at room temperature for several hours to allow for slow solvent evaporation.

-

Thermal Curing (Imidization): Place the glass plate with the PAA film into a programmable oven. Perform a stepwise thermal curing process under vacuum or nitrogen flow:

-

Heat to 100°C and hold for 1 hour.

-

Increase the temperature to 200°C and hold for 1 hour.

-

Finally, increase the temperature to 300°C and hold for 1 hour.[8]

-

-

Film Recovery: After the oven has cooled down to room temperature, carefully peel the resulting flexible polyimide film from the glass substrate.

Experimental Workflow

The overall process from monomer preparation to the characterization of the final polyimide film is outlined below.

Data Summary

The properties of polyimides derived from silicon-containing diamines are highly dependent on the choice of the aromatic dianhydride. The following tables summarize typical properties based on available literature for analogous silicon-containing polyimides.

Table 1: Thermal Properties of Silicon-Containing Polyimides

| Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |

| PMDA | ~320 | ~551 |

| BTDA | 211 - 300 | 457 - 482 |

| 6FDA | 209 - 327 | > 480 |

Note: Data is compiled from studies on various silicon-containing polyimides and may not be exact for p-APDS but is representative.[1][9]

Table 2: Mechanical Properties of Silicon-Containing Polyimide Films

| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| PMDA | ~70 | ~10.2 | - |

| BTDA | 90 - 128 | 4.6 - 7.9 | 1.6 - 2.9 |

| 6FDA | 94 - 120 | 7 - 15 | 1.85 - 2.18 |

Note: Data is compiled from studies on various silicon-containing polyimides and may not be exact for p-APDS but is representative.[1][9]

Table 3: Dielectric Properties of Silicon-Containing Polyimides (at 1 MHz)

| Dianhydride | Dielectric Constant (Dk) | Dielectric Loss (Df) |

| PMDA | ~2.35 | ~0.007 |

| BTDA | 2.8 - 3.3 | - |

| 6FDA | 2.62 - 3.53 | - |

Note: Data is compiled from studies on various silicon-containing polyimides and may not be exact for p-APDS but is representative.[1][9]

Characterization

-

FTIR Spectroscopy: The conversion of poly(amic acid) to polyimide can be confirmed by the disappearance of the amide and carboxylic acid bands and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).[7]

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide films, typically by measuring the temperature at which 5% or 10% weight loss occurs.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.

-

Mechanical Testing: The tensile strength, elongation at break, and Young's modulus of the polyimide films are measured using a universal testing machine to evaluate their mechanical robustness.

-

Dielectric Analysis: The dielectric constant and dielectric loss are measured to assess the electrical insulation properties of the films, which are critical for microelectronics applications.

References

- 1. mdpi.com [mdpi.com]

- 2. dspace.ncl.res.in [dspace.ncl.res.in]

- 3. researchgate.net [researchgate.net]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. mdpi.com [mdpi.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes: Bis(p-aminophenoxy)dimethylsilane in High-Performance Polymers

Abstract

Bis(p-aminophenoxy)dimethylsilane (p-APDS) is a versatile organosilane diamine monomer utilized in the synthesis of high-performance silicon-containing polymers. Its unique structure, which combines flexible ether linkages, a dimethylsilyl group, and reactive amine functionalities, imparts desirable properties to resulting polymers such as polyimides and bismaleimides (BMI). These properties include enhanced thermal stability, improved processability, lower dielectric constants, and increased solubility compared to their non-silicon-containing counterparts. This document provides an overview of its applications, summarizes key performance data, and offers detailed experimental protocols for the synthesis of the monomer and its subsequent polymerization.

Introduction and Applications

This compound is primarily employed as a specialty diamine monomer in the production of advanced polymers. The incorporation of the flexible Si(CH₃)₂-O moiety into a rigid polymer backbone disrupts chain packing, which can lead to several performance enhancements:

-

Improved Solubility and Processability: The flexible siloxane linkage increases the solubility of the resulting poly(amic acid) precursors and the final polyimides in organic solvents, facilitating easier processing and film casting.

-

Enhanced Thermal Stability: While maintaining the high thermal resistance characteristic of aromatic polyimides, the silicon content can improve thermo-oxidative stability.

-

Lower Dielectric Constant: The presence of the low-polarity dimethylsilane group helps to reduce the dielectric constant and dissipation factor of the polymer, making it suitable for applications in microelectronics and high-frequency communication systems.

-

Increased Flexibility: The siloxane bond introduces a degree of flexibility into the polymer chain, which can improve the toughness and reduce the brittleness of highly crosslinked resins like bismaleimides.

The primary applications for polymers derived from p-APDS are in the aerospace, electronics, and automotive industries, where materials are required to withstand extreme temperatures and provide reliable electrical insulation.[1] A minor, less-documented application notes its potential use as an intermediate in the manufacturing of certain pharmaceuticals.[2]

Quantitative Data Presentation

The introduction of a dimethylsilane group into the backbone of polymers like bismaleimides (BMIs) significantly influences their thermal properties. The following tables summarize typical quantitative data for silicon-containing BMI resins and provide a comparison with standard, first-generation aromatic BMIs.

Table 1: Thermal Properties of Silicon-Containing Bismaleimide (BMI) Resins Data represents a typical range for BMI resins modified with silicon-containing diamines.

| Property | Value (in Nitrogen) | Value (in Air) | Method |

| Glass Transition Temperature (Tg) | 155–162 °C | 155–162 °C | DSC |

| 5% Weight Loss Temperature (T5%) | 358–377 °C | 361–380 °C | TGA |

| [3] |

Table 2: Comparative Properties of a Standard vs. Modified Bismaleimide Resin This table provides a general comparison to highlight the typical effects of modifiers. "Standard BMI" refers to an untoughened, first-generation resin like bis(4-maleimidophenyl)methane.

| Property | Standard BMI (Untoughened) | Modified BMI Resins |

| Glass Transition Temperature (Tg) | ~342 °C | 240–274 °C |

| Tensile Strength | 40–80 MPa | Varies with modifier |

| Tensile Modulus | 4.1–4.8 GPa | Varies with modifier |

| Dielectric Constant (@ 10 GHz) | ~3.10 | Down to ~2.86 |

| Char Yield (@ 800 °C in N₂) | ~27% | Up to ~58% |

| [4][5] |

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound monomer and its subsequent use in the preparation of a high-performance polyimide.

This protocol is based on an optimized, economical process for synthesizing the p-APDS monomer.[3]

Materials:

-

p-Aminophenol

-

Dimethyldichlorosilane

-

Triethylamine (as acid scavenger)

-

Benzene (as solvent)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

In the flask, dissolve p-aminophenol and triethylamine in benzene.

-

Begin stirring the solution under a slow stream of nitrogen.

-

Slowly add dimethyldichlorosilane to the solution via the dropping funnel. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, heat the reaction mixture to 40°C.

-

Maintain the reaction at 40°C with continuous stirring for 4 hours.

-

After 4 hours, cool the mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the benzene solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified p-APDS monomer.

-

Characterize the final product using FT-IR and ¹H-NMR spectroscopy to confirm its structure.

This protocol describes the conventional two-step synthesis of a polyimide, involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

-

This compound (p-APDS), purified

-

Pyromellitic dianhydride (PMDA), dried under vacuum

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

-

Standard laboratory glassware

-

Mechanical stirrer

-

Nitrogen or Argon gas supply

-

Glass plate for casting

-

Programmable vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a clean, dry flask equipped with a mechanical stirrer and a nitrogen inlet, add an equimolar amount of this compound (p-APDS).

-

Add enough anhydrous NMP to dissolve the diamine and create a solution of approximately 15-20% solids by weight. Stir until the diamine is fully dissolved.

-

Slowly add an equimolar amount of PMDA powder to the stirred diamine solution in small portions over 30-60 minutes. Maintain a nitrogen atmosphere and keep the temperature at or below room temperature (an ice bath can be used) to control the exothermic reaction.

-

After all the PMDA has been added, continue stirring the solution at room temperature under nitrogen for 8-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Thermal Imidization (Film Formation)

-

Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

-

Place the cast film in a programmable vacuum oven.

-

Perform a stepwise thermal curing process to convert the poly(amic acid) to polyimide and slowly remove the solvent and water byproduct. A typical heating schedule is as follows:

-

80°C for 2 hours

-

120°C for 2 hours

-

180°C for 2 hours

-

250°C for 1 hour

-

300°C for 1 hour

-

-

After the final heating step, allow the oven to cool down slowly to room temperature.

-

Carefully remove the resulting flexible, transparent polyimide film from the glass substrate.

-

Characterize the film using FT-IR to confirm the completion of imidization (disappearance of amic acid peaks and appearance of characteristic imide peaks at ~1780 cm⁻¹ and ~1720 cm⁻¹).

Visualizations and Diagrams

Caption: Workflow for the synthesis of this compound (p-APDS).

Caption: Two-step workflow for the synthesis of a polyimide from p-APDS and PMDA.

Caption: Relationship between p-APDS structure and resulting polymer properties.

References

Application Notes and Protocols: Bis(p-aminophenoxy)dimethylsilane for Specialty Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Bis(p-aminophenoxy)dimethylsilane as a versatile monomer for the synthesis of specialty polymers, particularly polyimides. Detailed protocols for polymerization and characterization are included, alongside data on the resulting polymers' properties and their potential in biomedical applications.

Introduction to this compound

This compound, often abbreviated as p-APDS, is an organosilicon diamine monomer. Its chemical structure, featuring a flexible dimethylsiloxane linkage between two p-aminophenoxy units, imparts unique properties to the polymers derived from it. These characteristics include enhanced solubility, lower dielectric constant, increased gas permeability, and good thermal stability, making them attractive for high-performance applications in microelectronics, aerospace, and the biomedical field.[1]

Monomer Properties:

| Property | Value |

| CAS Number | 1223-16-1[1] |

| Molecular Formula | C14H18N2O2Si[2] |

| Molecular Weight | 274.39 g/mol [2] |

| Appearance | Colorless to light yellow liquid or solid[1] |

| Melting Point | 65 °C |

| Boiling Point | 195 °C |

Specialty Polymers from this compound

The primary application of this compound is in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance.[3] The incorporation of the flexible dimethylsiloxane linkage from p-APDS into the rigid polyimide backbone can modify the polymer's properties to suit specific applications.

Key Advantages of Silicone-Containing Polyimides:

-